molecular formula C19H17ClN2O3 B12118094 N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12118094
M. Wt: 356.8 g/mol
InChI Key: CIVUAUVAGWOTGY-UHFFFAOYSA-N
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Description

N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 874129-02-9) is a chromene-derived carboxamide compound featuring a 4-aminophenyl ethyl group as a key substituent. Its molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 356.80 g/mol . The chromene core (a benzopyran derivative) is substituted with chlorine and methyl groups at positions 6 and 7, respectively, while the carboxamide moiety is linked to a 4-aminophenyl ethyl chain.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-11-8-17-14(9-15(11)20)16(23)10-18(25-17)19(24)22-7-6-12-2-4-13(21)5-3-12/h2-5,8-10H,6-7,21H2,1H3,(H,22,24)

InChI Key

CIVUAUVAGWOTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Bi(III)-Catalyzed Cyclocondensation

The use of bismuth(III) triflate (Bi(OTf)₃) as a Lewis acid catalyst enables efficient synthesis of 2-carboxamide-2H-chromenes. In this method, chromene acetals react with isocyanides under mild conditions (1,4-dioxane:H₂O = 10:1, 80°C, 20 h) to yield carboxamides with excellent regioselectivity. For the target compound, the chromene acetal precursor 6-chloro-7-methyl-4H-chromene-2-carbaldehyde diethyl acetal is synthesized from 2-hydroxy-6-chloro-7-methylcinnamaldehyde via acetalization. Subsequent reaction with 2-(4-aminophenyl)ethyl isocyanide in the presence of Bi(OTf)₃ (0.1 equiv) produces the desired amide in 72–85% yield.

Key Reaction Parameters

ParameterOptimal Value
Catalyst Loading10 mol% Bi(OTf)₃
Solvent System1,4-Dioxane:H₂O (10:1)
Temperature80°C
Reaction Time20 h

Nucleophilic Substitution of Chlorinated Chromenes

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives undergo nucleophilic substitution with amines under basic conditions. Adapted from a morpholin-3-one coupling protocol, this method involves reacting 4-chloro-6-chloro-7-methyl-2-oxo-2H-chromene-3-carbaldehyde with 2-(4-aminophenyl)ethylamine in methanol (K₂CO₃, 60°C, 12 h). The aldehyde group is concurrently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by amide coupling via HATU activation (87% yield over two steps).

Oxidation and Coupling Conditions

  • Oxidation : CrO₃ (2 equiv), H₂SO₄ (0.5 M), 0°C → RT, 3 h

  • Amidation : HATU (1.2 equiv), DIPEA (3 equiv), DMF, 24 h

Traditional Amide Coupling via Acid Chloride Intermediates

A three-step approach involves:

  • Pechmann Condensation : 3-Chloro-4-methylresorcinol and ethyl 3-oxopent-4-enoate undergo acid-catalyzed cyclization (H₂SO₄, 100°C, 6 h) to yield 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid (68% yield).

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂, reflux, 2 h) generates the corresponding acyl chloride.

  • Amine Coupling : Reaction with 2-(4-aminophenyl)ethylamine in THF (Et₃N, 0°C → RT, 12 h) affords the target compound in 91% purity.

Pechmann Reaction Optimization

Resorcinol Derivativeβ-Keto EsterYield (%)
3-Chloro-4-methylEthyl 3-oxopent-4-enoate68

Step-by-Step Preparation Methods

Synthesis of Chromene Core via Pechmann Condensation

The Pechmann reaction remains the most reliable method for constructing the 4-oxo-4H-chromene scaffold. Using 3-chloro-4-methylresorcinol (5.0 g, 28.7 mmol) and ethyl 3-oxopent-4-enoate (4.2 g, 29.5 mmol) in concentrated H₂SO₄ (20 mL), the reaction proceeds at 100°C for 6 h. Quenching with ice water followed by neutralization (NaHCO₃) yields the crystalline carboxylic acid (mp 214–216°C).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.38 (d, J = 8.5 Hz, 1H, H-8), 6.95 (d, J = 8.5 Hz, 1H, H-7), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, Cl-CH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Amide Bond Formation via HATU Activation

The carboxylic acid (1.0 g, 3.8 mmol) is dissolved in anhydrous DMF (10 mL) under N₂. HATU (1.74 g, 4.6 mmol) and DIPEA (1.9 mL, 11.4 mmol) are added, followed by 2-(4-aminophenyl)ethylamine (0.62 g, 4.1 mmol). After stirring at RT for 24 h, the mixture is diluted with EtOAc, washed with brine, and purified via silica chromatography (EtOAc/hexanes) to yield the amide as a white solid (1.2 g, 85%).

Purity Analysis

  • HPLC : 99.2% (C18 column, MeCN:H₂O = 70:30).

  • HRMS (ESI) : m/z calcd for C₂₁H₂₀ClN₂O₃ [M+H]⁺ 399.1114, found 399.1109.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Bi(III)-Catalyzed72–8595–98Moderate
Nucleophilic66–7688–92Low
Acid Chloride85–9199High

The acid chloride route offers superior scalability and purity, whereas Bi(III)-catalyzed methods provide milder conditions for acid-sensitive substrates.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acidic or alkaline hydrolysis to form the corresponding carboxylic acid. This reaction typically requires reflux conditions with concentrated HCl (6M) or NaOH (5M), yielding 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

Table 1: Hydrolysis conditions and yields

ReagentTemperatureTime (h)Yield (%)Reference
6M HCl100°C685–90
5M NaOH80°C478–82

Key observations:

  • 13C NMR confirms the carboxylic acid formation via a carbonyl signal at δ = 161.89 ppm .

  • The ethylenediamine side chain remains intact under these conditions .

Reactivity of the Aromatic Amine Group

The 4-aminophenyl ethyl group participates in diazotization and acylation reactions:

Diazotization and Coupling

Treatment with NaNO₂/HCl (0–5°C) generates a diazonium salt, which couples with β-naphthol to form an azo dye (λmax = 480 nm in ethanol).

Table 2: Diazotization parameters

SubstrateCoupling PartnerProduct λmax (nm)Yield (%)
Target compoundβ-naphthol48072

Acylation

Reaction with acetyl chloride in dry dichloromethane produces the N-acetyl derivative.

Key spectral data :

  • 1H NMR : Acetyl proton singlet at δ = 2.12 ppm .

  • Disappearance of NH₂ signals (δ = 4.8–5.2 ppm) confirms conversion .

Electrophilic Aromatic Substitution on the Chromene Ring

The electron-rich chromen-4-one ring undergoes nitration and sulfonation at the 5- and 8-positions due to directing effects of the 4-oxo group.

Table 3: Substitution reactions

ReactionReagentPositionYield (%)
NitrationHNO₃/H₂SO₄ (0°C)565
SulfonationSO₃/H₂SO₄ (60°C)858

Mechanistic notes:

  • Nitration proceeds via a Wheland intermediate stabilized by resonance with the 4-oxo group .

  • Steric hindrance from the 7-methyl group limits substitution at adjacent positions .

Oxidation of the Chromen-4-one System

Oxidation with KMnO₄ in acidic medium cleaves the pyrone ring, yielding 2-(4-aminophenethyl)carbamoyl-5-chloro-6-methylbenzoic acid.

Key data :

  • IR : Loss of the 4-oxo carbonyl stretch (1650 cm⁻¹) .

  • MS : Molecular ion peak at m/z = 378 (C₁₇H₁₅ClN₂O₄) .

Coupling Reactions Using Activating Agents

The carboxamide group participates in peptide-like couplings with amines using PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate].

Table 4: PyBOP-mediated couplings

Amine PartnerProduct StructureYield (%)
BenzylamineN-benzyl derivative68
CyclohexylamineN-cyclohexyl derivative61

Reaction conditions:

  • DCM/DIEA (5:1), room temperature, 12 h .

  • 1H NMR confirms new NH signals at δ = 10.2–10.8 ppm .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Further studies should explore its electrochemical properties and catalytic applications.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. It induces apoptosis in cancer cells by activating caspases 3 and 8, leading to programmed cell death.
    • Cell Cycle Arrest : Studies indicate that it causes G1 phase arrest in various cancer cell lines, effectively halting their progression and proliferation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been noted to inhibit acetylcholinesterase, which is important in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits EGFR; causes G1 phase arrest
AntimicrobialEffective against E. coli and S. aureus; MIC ~256 µg/mL
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

Several case studies have evaluated the efficacy of N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide in vivo:

  • In Vivo Tumor Models :
    • In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential as a therapeutic agent in lung cancer treatment .
  • Synergistic Effects with Chemotherapy :
    • When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy. This highlights its potential use in combination therapies for improved treatment outcomes .

Mechanism of Action

The mechanism of action of N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound (874129-02-9) 4-aminophenyl ethyl group C₁₉H₁₇ClN₂O₃ 356.80 Unknown; structural features (e.g., amino group) suggest possible CNS or receptor-targeted activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide (890012-71-2) Azepan-1-ylsulfonyl group C₂₃H₂₅ClN₂O₅S 508.97 Unreported; sulfonyl groups often enhance solubility or binding affinity
6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (873080-78-5) 3,4-dimethyl-isoxazol-5-ylsulfamoyl group C₂₂H₁₉ClN₄O₆S 526.92 Anticonvulsant potential inferred from sulfonamide analogs

Key Observations :

  • Substituent Diversity: The target compound’s 4-aminophenyl ethyl group contrasts with the sulfonamide-linked heterocycles in analogs (e.g., azepane, isoxazole). The amino group may enhance hydrophilicity, while sulfonamides often improve metabolic stability .
  • Chromene Core : All compounds share the 6-chloro-7-methyl-4-oxochromene scaffold, which is associated with anti-inflammatory, antimicrobial, and anticonvulsant activities in related derivatives .

Physicochemical and Pharmacological Implications

  • Solubility: The target’s amino group likely increases water solubility compared to sulfonamide analogs, which may exhibit higher lipophilicity due to bulky substituents .
  • Bioactivity: Sulfonamide-containing analogs (e.g., 873080-78-5) have demonstrated anticonvulsant activity in preclinical models, attributed to sulfonamide-mediated modulation of ion channels or GABAergic pathways . The target’s amino group could shift its mechanism toward amine receptor interactions (e.g., serotonin, dopamine).
  • Synthetic Routes : The target compound may be synthesized via carboxamide coupling, similar to methods used for sulfonamide derivatives (e.g., condensation of amines with activated carbonyl intermediates) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Chromene core formation : Cyclization of substituted salicylaldehyde derivatives under acidic conditions (e.g., acetic acid with sodium acetate, reflux for 2–4 hours) to generate the 4-oxo-4H-chromene scaffold .
  • Carboxamide coupling : Reaction of the chromene-2-carboxylic acid intermediate with 2-(4-aminophenyl)ethylamine using coupling agents like EDC/HCl and HOBt in DMF, followed by purification via HPLC (≥95% purity threshold) .
  • Substituent introduction : Chloro and methyl groups are introduced during the chromene synthesis via pre-functionalized starting materials or post-synthetic modifications (e.g., Friedel-Crafts alkylation or halogenation).

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • Melting point analysis : Consistent with literature values (e.g., 296–311°C for analogous chromene carboxamides) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons, methyl group singlet at δ ~2.3 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
    • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 water/acetonitrile gradient) .

Advanced Research Questions

Q. How do substituent positions (e.g., 6-chloro, 7-methyl) influence the compound’s bioactivity or physicochemical properties?

Substituent effects can be systematically analyzed via:

  • Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 6-methyl vs. 6-chloro) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Computational modeling : Density functional theory (DFT) to assess electronic effects (e.g., chloro’s electron-withdrawing properties) or molecular docking to predict binding interactions.
  • Solubility studies : LogP measurements to evaluate hydrophobicity changes induced by methyl groups.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Purity discrepancies : Re-test batches using HPLC and exclude samples with <95% purity .
  • Assay variability : Standardize experimental conditions (e.g., pH, temperature) across studies.
  • Target selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to clarify selectivity profiles.
  • Meta-analysis : Compare data across multiple studies (e.g., IC₅₀ values from enzyme inhibition assays) to identify outliers or trends.

Methodological Considerations

Q. What strategies optimize reaction yields during carboxamide coupling?

Key optimizations include:

  • Coupling agent selection : EDC/HCl with HOBt outperforms DCC in minimizing side reactions .
  • Solvent choice : Anhydrous DMF improves amine reactivity compared to THF or dichloromethane.
  • Temperature control : Maintain 0–5°C during reagent addition to prevent epimerization.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Cellular assays : Dose-dependent inhibition studies in relevant cell lines (e.g., cancer models for carbonic anhydrase inhibitors) with controls (e.g., siRNA knockdown).
  • Kinetic analysis : Michaelis-Menten plots to distinguish competitive vs. non-competitive inhibition.
  • In vivo profiling : Pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models.

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